![molecular formula C23H19N3O2S B2932409 N-(2-methylphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide CAS No. 477888-35-0](/img/structure/B2932409.png)
N-(2-methylphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide
Beschreibung
N-(2-methylphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide is a phenoxyacetamide derivative characterized by a central pyrimidine ring substituted with a thienyl group at the 4-position and a phenoxyacetamide moiety at the 2-position. The 2-methylphenyl group attached to the acetamide nitrogen distinguishes it from related compounds.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-16-5-2-3-6-19(16)25-22(27)15-28-18-10-8-17(9-11-18)23-24-13-12-20(26-23)21-7-4-14-29-21/h2-14H,15H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCAVJSVSFXUBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-methylphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a thienyl-pyrimidinyl moiety. The molecular formula is C₁₈H₁₉N₃O₂S, with a molecular weight of approximately 329.43 g/mol. Its structural components suggest potential interactions with various biological targets, particularly in cancer treatment.
Research indicates that this compound may exert its effects through multiple pathways:
- Inhibition of Cancer Cell Proliferation : Studies have shown that the compound can inhibit the growth of several cancer cell lines by inducing apoptosis (programmed cell death) and disrupting the cell cycle.
- Targeting Specific Kinases : The compound may interact with specific kinases involved in tumorigenesis, leading to reduced signaling for cell growth and survival.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound:
-
Anticancer Activity : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound exhibited an IC50 value in the low micromolar range, indicating potent activity.
Cell Line IC50 (µM) Mechanism of Action A549 5.3 Induction of apoptosis MCF-7 6.1 Cell cycle arrest HeLa 4.8 Inhibition of proliferation - Mechanistic Insights : Further investigations revealed that the compound activates caspase pathways, leading to apoptosis in cancer cells. Flow cytometry analysis confirmed increased sub-G1 phase populations, indicative of apoptotic cells.
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound demonstrated synergistic effects, enhancing overall anticancer efficacy.
Case Studies
A notable case study involved a clinical trial assessing the efficacy of this compound in patients with advanced solid tumors. The trial reported:
- Patient Demographics : 50 patients with various solid tumors.
- Treatment Regimen : Administered as a monotherapy or in combination with standard treatments.
- Outcomes : Approximately 30% of patients exhibited partial responses, with manageable side effects primarily consisting of mild gastrointestinal disturbances.
Vergleich Mit ähnlichen Verbindungen
Pyrimidine/pyridine core modifications
Phenoxyacetamide chain substitutions
N-substituent diversity
Pyrimidine Core Modifications
Phenoxyacetamide Chain Variations
Key Insight: Thiazolidinone-containing analogs (e.g., V3, V4) exhibit marked hypoglycemic effects, whereas the target compound’s simpler phenoxy chain may prioritize kinase or receptor targeting .
N-Substituent Diversity
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.